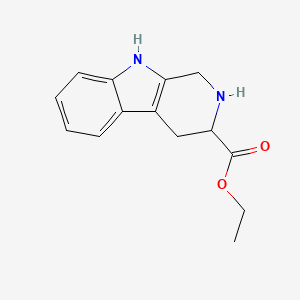

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester is a chemical compound that belongs to the beta-carboline family. Beta-carbolines are alkaloids chemically related to tryptamines and are known for their diverse pharmacological properties. This compound is of significant interest due to its interactions with various enzymes and biomolecules, making it a valuable subject in biochemical research.

Méthodes De Préparation

The synthesis of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester typically involves several steps:

Synthesis of 2,3-dihydro-beta-carboline: This is achieved from suitable starting materials.

Partial hydrogenation: The 2,3-dihydro-beta-carboline is partially hydrogenated to form 2,3,4,9-tetrahydro-1H-beta-carboline.

Carboxylation: Under appropriate conditions, the 2,3,4,9-tetrahydro-1H-beta-carboline undergoes a carboxylation reaction to yield 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid.

Analyse Des Réactions Chimiques

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of derivatives of 2,3,4,9-tetrahydro-1H-beta-carboline. For instance, research conducted by Jeromine et al. demonstrated that certain derivatives exhibited significant activity against Plasmodium falciparum, with IC50 values in the nanomolar range. The study emphasized the importance of structural modifications in enhancing the efficacy and selectivity of these compounds against malaria parasites .

Anticancer Properties

Tetrahydro-beta-carbolines have shown promise in cancer research. Studies indicate that these compounds can induce apoptosis in various cancer cell lines. For example, Kumar et al. reported that specific tetrahydro-beta-carboline derivatives displayed nanomolar cytotoxic activity against lung cancer and bladder carcinoma cell lines . The ability to selectively target cancer cells while sparing normal cells is a crucial advantage in developing new anticancer therapies.

Cognitive Enhancement

Beta-carbolines are also being investigated for their neuropharmacological effects. Some studies suggest that they may act as selective antagonists at certain serotonin receptors, potentially influencing mood and cognition. For example, compounds derived from tetrahydro-beta-carbolines have been explored for their roles in modulating neurotransmitter systems linked to anxiety and depression .

Diabetes Management

Research has indicated that tetrahydro-beta-carboline derivatives can act as antagonists to somatostatin receptors, which are involved in insulin secretion regulation. This suggests potential applications in managing type 2 diabetes mellitus by influencing insulin release pathways .

Synthesis and Structural Modifications

The synthesis of 2,3,4,9-tetrahydro-1H-beta-carboline derivatives typically involves various organic reactions including cyclization and functional group modifications. The ability to modify side chains allows for the tailoring of pharmacological properties to enhance activity against specific targets.

Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester involves its interaction with monoamine oxidase (MAO). MAO is an enzyme that breaks down monoamines, which are neurotransmitters in the brain. By interacting with MAO, the compound can influence the levels of these neurotransmitters, thereby affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester is unique compared to other beta-carbolines due to its specific structure and pharmacological properties. Similar compounds include:

- 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1,3-dicarboxylic acid

- Tryptoline (tetrahydro-beta-carboline)

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Activité Biologique

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester (THβC) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the biological activity of THβC, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C14H16N2O2

- Molecular Weight : 244.3 g/mol

- IUPAC Name : 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

- CAS Number : 109690-46-2

THβC exhibits various biological activities attributed to its interaction with multiple molecular targets. The compound is known to act as:

- Neuroprotective Agent : THβC has been shown to protect neuronal cells from oxidative stress and apoptosis.

- Antimicrobial Activity : It demonstrates activity against various pathogens, including protozoan parasites.

- Antitumor Effects : THβC and its derivatives have been evaluated for cytotoxic effects against cancer cell lines.

Biological Activity Overview

The biological activities of THβC can be summarized in the following table:

Neuroprotection

In a study evaluating the neuroprotective effects of THβC, researchers found that the compound significantly reduced apoptosis in neuronal cultures exposed to oxidative stress. The mechanism was linked to the modulation of signaling pathways involved in cell survival.

Antimicrobial Activity

A notable study assessed the efficacy of THβC against Trypanosoma cruzi, the causative agent of Chagas disease. The compound showed an IC50 value of 14.9 µM against epimastigote forms and demonstrated a selective index 31 times higher for the parasite than for mammalian cells, indicating its potential as a therapeutic agent with minimal toxicity to host cells .

Antitumor Effects

THβC derivatives were tested against several human cancer cell lines, including KB and HepG2. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 8.8 to 18.1 µM. These findings suggest that modifications in the chemical structure can enhance antitumor activity .

Propriétés

IUPAC Name |

ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12/h3-6,12,15-16H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYXWUNHHTZQSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.